Cas no 339017-29-7 (3-Phenyl-4-4-(2-phenyldiazenyl)anilino-3-buten-2-one)

3-Phenyl-4-4-(2-phenyldiazenyl)anilino-3-buten-2-one 化学的及び物理的性質
名前と識別子
-
- 3-PHENYL-4-[4-(2-PHENYLDIAZENYL)ANILINO]-3-BUTEN-2-ONE
- 3-Phenyl-4-4-(2-phenyldiazenyl)anilino-3-buten-2-one
-
3-Phenyl-4-4-(2-phenyldiazenyl)anilino-3-buten-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 7M-721-10MG |
3-phenyl-4-[4-(2-phenyldiazenyl)anilino]-3-buten-2-one |
339017-29-7 | >90% | 10mg |
£63.00 | 2023-09-08 | |
Key Organics Ltd | 7M-721-5MG |
3-phenyl-4-[4-(2-phenyldiazenyl)anilino]-3-buten-2-one |
339017-29-7 | >90% | 5mg |
£46.00 | 2023-09-08 | |
Key Organics Ltd | 7M-721-10G |
3-phenyl-4-[4-(2-phenyldiazenyl)anilino]-3-buten-2-one |
339017-29-7 | >90% | 10g |
£5775.00 | 2023-09-08 | |
A2B Chem LLC | AI84641-5mg |
(3Z)-3-phenyl-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one |
339017-29-7 | >90% | 5mg |
$214.00 | 2024-04-20 | |
Key Organics Ltd | 7M-721-1G |
3-phenyl-4-[4-(2-phenyldiazenyl)anilino]-3-buten-2-one |
339017-29-7 | >90% | 1g |
£770.00 | 2023-09-08 | |
Key Organics Ltd | 7M-721-5G |
3-phenyl-4-[4-(2-phenyldiazenyl)anilino]-3-buten-2-one |
339017-29-7 | >90% | 5g |
£3080.00 | 2023-09-08 | |
A2B Chem LLC | AI84641-1mg |
(3Z)-3-phenyl-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one |
339017-29-7 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI84641-10mg |
(3Z)-3-phenyl-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one |
339017-29-7 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI84641-500mg |
(3Z)-3-phenyl-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one |
339017-29-7 | >90% | 500mg |
$720.00 | 2024-04-20 | |
TRC | P159995-50mg |
3-Phenyl-4-[4-(2-phenyldiazenyl)anilino]-3-buten-2-one |
339017-29-7 | 50mg |
$ 380.00 | 2022-06-03 |
3-Phenyl-4-4-(2-phenyldiazenyl)anilino-3-buten-2-one 関連文献
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
3-Phenyl-4-4-(2-phenyldiazenyl)anilino-3-buten-2-oneに関する追加情報
Introduction to 3-Phenyl-4-(4-(2-Phenylhydrazinyl)anilino)-3-buten-2-one (CAS No. 339017-29-7)
3-Phenyl-4-(4-(2-Phenylhydrazinyl)anilino)-3-buten-2-one, with the CAS number 339017-29-7, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azo compounds, which are characterized by the presence of a diazenyl (N=N) linkage. The unique structural features of this molecule make it a promising candidate for various applications, particularly in the development of new therapeutic agents.
The chemical structure of 3-Phenyl-4-(4-(2-Phenylhydrazinyl)anilino)-3-buten-2-one consists of a phenyl group, a diazenyl linkage, and an anilino moiety, all connected through a conjugated double bond system. This arrangement confers the molecule with specific electronic and steric properties that can influence its biological activity and pharmacological profile. Recent studies have focused on elucidating the mechanisms by which this compound interacts with biological targets, such as enzymes and receptors, to exert its effects.
In the realm of medicinal chemistry, 3-Phenyl-4-(4-(2-Phenylhydrazinyl)anilino)-3-buten-2-one has been investigated for its potential as an anti-inflammatory agent. A study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that the compound effectively downregulates the expression of these cytokines in both in vitro and in vivo models, suggesting its potential for treating inflammatory diseases like rheumatoid arthritis and Crohn's disease.
Beyond its anti-inflammatory properties, 3-Phenyl-4-(4-(2-Phenylhydrazinyl)anilino)-3-buten-2-one has also shown promise as an antitumor agent. A 2020 study published in Cancer Research demonstrated that this compound selectively induces apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the activation of caspase-dependent pathways and the generation of reactive oxygen species (ROS), which lead to cell death. These findings highlight the potential of 3-Phenyl-4-(4-(2-Phenylhydrazinyl)anilino)-3-buten-2-one as a novel therapeutic agent for cancer treatment.
The pharmacokinetic properties of 3-Phenyl-4-(4-(2-Phenylhydrazinyl)anilino)-3-buten-2-one have also been extensively studied to ensure its suitability for clinical applications. Research conducted by a team at the University of California, San Francisco, revealed that this compound has favorable oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens. Additionally, preclinical studies have shown that the compound is well-tolerated at therapeutic doses, with minimal side effects observed in animal models.
To further enhance its therapeutic potential, efforts are underway to optimize the chemical structure of 3-Phenyl-4-(4-(2-Phenylhydrazinyl)anilino)-3-buten-2-one. Structure-activity relationship (SAR) studies are being conducted to identify key functional groups that contribute to its biological activity. These studies aim to develop more potent and selective analogs with improved pharmacological profiles. For instance, substituting different functional groups on the phenyl ring or modifying the diazenyl linkage can significantly alter the compound's properties and enhance its efficacy.
In conclusion, 3-Phenyl-4-(4-(2-Phenylhydrazinyl)anilino)-3-buten-2-one (CAS No. 339017-29-7) is a promising compound with diverse biological activities and potential therapeutic applications. Its anti-inflammatory and antitumor properties make it a valuable candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to explore its mechanisms of action and optimize its structure to enhance its therapeutic potential, paving the way for new treatments for inflammatory diseases and cancer.
339017-29-7 (3-Phenyl-4-4-(2-phenyldiazenyl)anilino-3-buten-2-one) Related Products
- 2229323-92-4(1-(4-ethoxy-3-methoxyphenyl)-2,2-dimethylcyclopropan-1-amine)
- 923173-93-7(N-2-(4-methylphenyl)-4-oxo-4H-chromen-6-ylcyclohexanecarboxamide)
- 1344582-36-0((2S)-4-(4-bromo-2-methylphenyl)butan-2-amine)
- 2172468-65-2(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}pentanoic acid)
- 2229329-66-0(4-1-(3-bromo-2-methylphenyl)ethylpiperidine)
- 2172313-67-4(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}butanoic acid)
- 1105190-76-8(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine)
- 2228410-11-3(tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate)
- 497061-04-8(N-[4-(2-Fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide)
- 2172160-64-2(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopentanoic acid)




